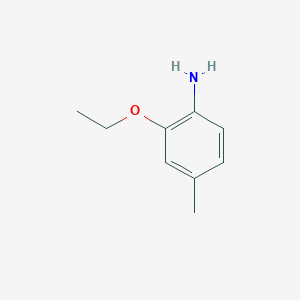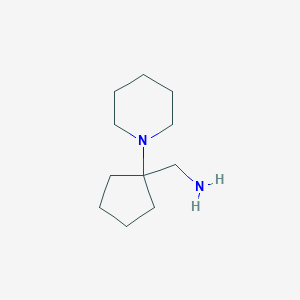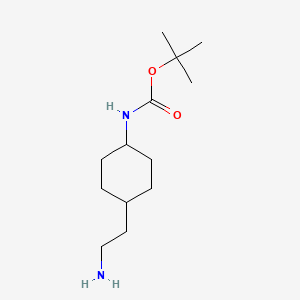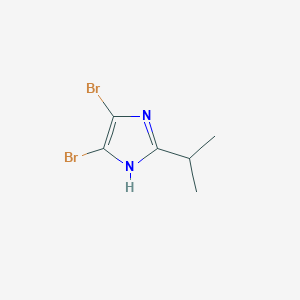
5-氨基-1-苯并呋喃-2-羧酸
描述
5-Amino-1-benzofuran-2-carboxylic acid is a heterocyclic compound that features a benzofuran core with an amino group at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
科学研究应用
5-Amino-1-benzofuran-2-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
5-Amino-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
It’s known that the compound has a molecular weight of 21362 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that 5-Amino-1-benzofuran-2-carboxylic acid may have similar effects
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
生化分析
Biochemical Properties
5-Amino-1-benzofuran-2-carboxylic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This compound can also form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 5-Amino-1-benzofuran-2-carboxylic acid on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling pathways related to oxidative stress and inflammation. It can also affect the expression of genes involved in these pathways, leading to changes in cellular responses. Additionally, 5-Amino-1-benzofuran-2-carboxylic acid can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .
Molecular Mechanism
At the molecular level, 5-Amino-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit certain oxidative stress-related enzymes, reducing the production of reactive oxygen species. It can also activate signaling pathways by binding to receptors and triggering downstream effects. Changes in gene expression can occur through interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Amino-1-benzofuran-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term effects on cellular function have been observed, including sustained modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Amino-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Understanding these dosage effects is essential for determining the compound’s safety and efficacy .
Metabolic Pathways
5-Amino-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in these pathways .
Transport and Distribution
The transport and distribution of 5-Amino-1-benzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific amino acid transporters and distributed to organelles involved in oxidative stress responses. The compound’s distribution can influence its biological activity and therapeutic potential .
Subcellular Localization
5-Amino-1-benzofuran-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to mitochondria, where it modulates mitochondrial function and oxidative stress responses. Understanding its subcellular localization is important for elucidating its mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for 5-Amino-1-benzofuran-2-carboxylic acid are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Amino-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction of the carboxylic acid group can produce benzofuran alcohols.
相似化合物的比较
Similar Compounds
- 2-Aminobenzophenone
- 2-Amino-5-chlorobenzophenone
- Benzofuran-2-carboxylic acid
- 2-Amino-4’,5’-dimethoxyacetophenone
Uniqueness
5-Amino-1-benzofuran-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group on the benzofuran core allows for diverse chemical modifications and interactions with biological targets .
属性
IUPAC Name |
5-amino-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBKBXGCIDLMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624044 | |
| Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-44-8 | |
| Record name | 5-Amino-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42933-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-benzofuran-2-carboxilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)




